REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:21])[O:7][CH2:6][CH:5]([N:8]2[C:13](=[O:14])[CH2:12][NH:11][C:10]3[CH:15]=[CH:16][C:17]([O:19][CH3:20])=[N:18][C:9]2=3)[CH2:4][O:3]1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1([CH3:21])[O:3][CH2:4][CH:5]([N:8]2[C:13](=[O:14])[CH:12]=[N:11][C:10]3[CH:15]=[CH:16][C:17]([O:19][CH3:20])=[N:18][C:9]2=3)[CH2:6][O:7]1 |f:2.3.4|
|
Name
|
|
Quantity
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25.37 g
|
Type
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reactant
|
Smiles
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CC1(OCC(CO1)N1C2=C(NCC1=O)C=CC(=N2)OC)C
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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120 g
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Type
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catalyst
|
Smiles
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[O-2].[O-2].[Mn+4]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The mixture was filtered with suction
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Type
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WASH
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Details
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the solids were washed with DCM (2×100 ml)
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Type
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CUSTOM
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Details
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The combined filtrate plus washings were evaporated under reduced pressure
|
Type
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CUSTOM
|
Details
|
to give a brown foam
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Type
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CUSTOM
|
Details
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this was purified by column chromatography on silica (eluting with 0%-100% EtOAc in petroleum ether (40-60°))
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)N1C2=C(N=CC1=O)C=CC(=N2)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.4 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |